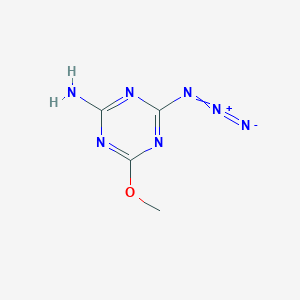
4-Azido-6-methoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₄H₅N₇O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to the triazine ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Solvents: Acetone, dimethyl sulfoxide (DMSO), and methanol are commonly used solvents.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-Azido-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Azido-6-methoxy-1,3,5-triazin-2-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications such as drug development and material science . The azido group is highly reactive and can interact with various molecular targets, making it a versatile tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazin-2-amine: A precursor used in the synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine.
4,6-Diazido-1,3,5-triazine: Another azido-triazine derivative with similar reactivity but different applications.
2-Amino-4-azido-6-methoxy-s-triazine: A compound with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of an azido group and a methoxy group on the triazine ring. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
5248-73-7 |
|---|---|
Molekularformel |
C4H5N7O |
Molekulargewicht |
167.13 g/mol |
IUPAC-Name |
4-azido-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9) |
InChI-Schlüssel |
UVYKKURCSDLWKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)






